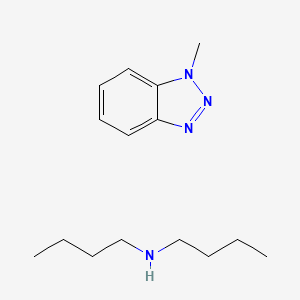
Einecs 282-470-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 282-470-9, also known as dibutylamine, compound with methyl-1H-benzotriazole, is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique properties and applications in various fields, including industrial and scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dibutylamine, compound with methyl-1H-benzotriazole, typically involves the reaction of dibutylamine with methyl-1H-benzotriazole under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the precise control of reaction parameters to ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: Dibutylamine, compound with methyl-1H-benzotriazole, can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process leads to the formation of corresponding oxides or other oxidized derivatives.
Reduction: This compound can also participate in reduction reactions, where it is reduced to its corresponding amine or other reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically occur at the amine or benzotriazole moieties. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
Dibutylamine, compound with methyl-1H-benzotriazole, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules and intermediates.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research in medicinal chemistry explores its potential as a pharmacological agent, including its effects on biological targets and therapeutic applications.
Industry: In industrial applications, it serves as a corrosion inhibitor, stabilizer, and additive in various formulations.
作用機序
The mechanism of action of dibutylamine, compound with methyl-1H-benzotriazole, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Dibutylamine: A related compound with similar amine functionality.
Methyl-1H-benzotriazole: A compound with similar benzotriazole moiety.
Comparison: Dibutylamine, compound with methyl-1H-benzotriazole, is unique due to the combination of both dibutylamine and methyl-1H-benzotriazole moieties in a single molecule. This dual functionality imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
特性
CAS番号 |
84235-44-9 |
|---|---|
分子式 |
C15H26N4 |
分子量 |
262.39 g/mol |
IUPAC名 |
N-butylbutan-1-amine;1-methylbenzotriazole |
InChI |
InChI=1S/C8H19N.C7H7N3/c1-3-5-7-9-8-6-4-2;1-10-7-5-3-2-4-6(7)8-9-10/h9H,3-8H2,1-2H3;2-5H,1H3 |
InChIキー |
KDDZACCUNPXZRC-UHFFFAOYSA-N |
正規SMILES |
CCCCNCCCC.CN1C2=CC=CC=C2N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


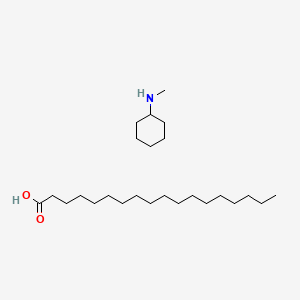

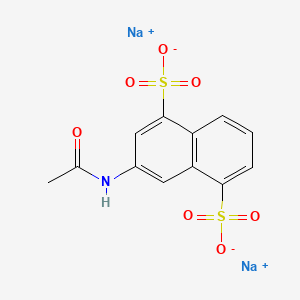
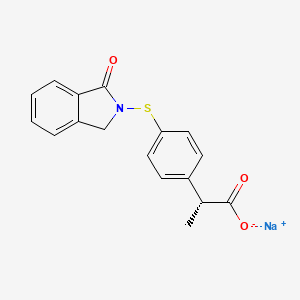
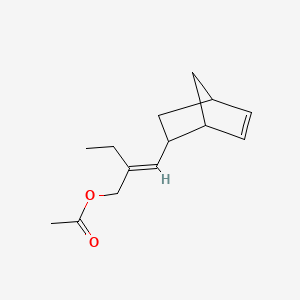
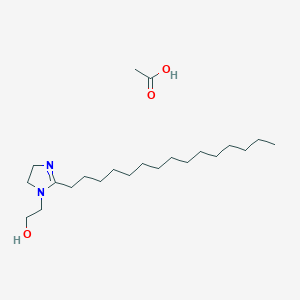

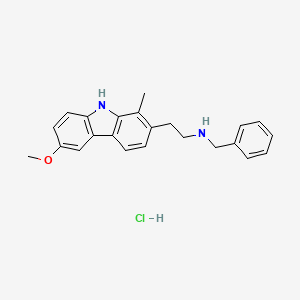
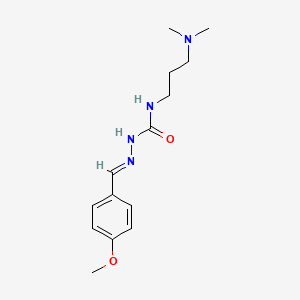
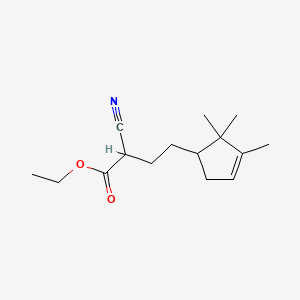
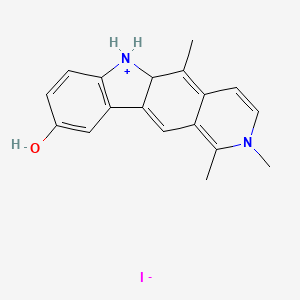
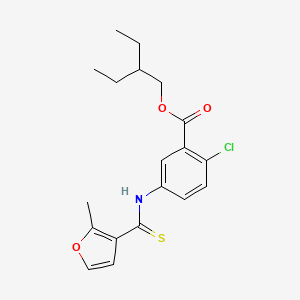
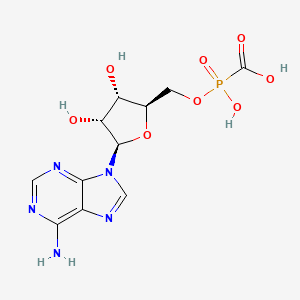
![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
